molecular formula C14H17NO6 B2613477 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid CAS No. 2248267-99-2

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid

Cat. No. B2613477
CAS RN: 2248267-99-2
M. Wt: 295.291
InChI Key: BUNCUXVPBKZCHL-UHFFFAOYSA-N
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Description

Compounds with the structure you provided often belong to the class of organic compounds known as carboxylic acids and derivatives. These are compounds containing a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H), or a derivative thereof .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an amine with a carboxylic acid or its derivative in the presence of a coupling agent . The specific synthesis route would depend on the exact structure of the compound.


Molecular Structure Analysis

The molecular structure of such compounds typically includes a benzodioxine ring, a carboxylic acid group, and an amine group that has been modified with a carbamate group .

Mechanism of Action

The mechanism of action of such compounds would depend on their exact structure and the biological system in which they are acting. For example, some carboxylic acid derivatives are used as drugs and their mechanism of action can involve interactions with enzymes or receptors in the body .

Future Directions

The future directions for research on such compounds could include the development of new synthetic routes, the exploration of their reactivity, and the investigation of their potential applications in areas such as medicine and materials science .

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-14(2,3)21-13(18)15-9-7-11-10(19-4-5-20-11)6-8(9)12(16)17/h6-7H,4-5H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNCUXVPBKZCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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